H-Tpi-ome hcl
Overview
Description
H-Tpi-ome hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine
Mechanism of Action
Target of Action
The primary target of H-Tpi-ome hcl, also known as Tipiracil hydrochloride (TPI), is Thymidine Phosphorylase (TYMP) . TYMP is a cytoplasmic protein that is highly expressed in platelets and facilitates multiple agonist-induced platelet activation, enhancing thrombosis .
Mode of Action
TPI is a selective inhibitor of TYMP . It has been shown to diminish the binding of TYMP to Lyn, a protein involved in cell signaling, through both SH3 and SH2 domains . This inhibition results in a decrease in platelet activation and thrombosis .
Biochemical Pathways
TPI affects the biochemical pathways related to platelet activation and thrombosis . By inhibiting TYMP, TPI attenuates multiple signaling pathways that mediate platelet activation, aggregation, and thrombosis .
Pharmacokinetics
Pharmacokinetics generally involve studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (adme) processes .
Result of Action
The inhibition of TYMP by TPI results in a significant reduction in thrombosis without inducing significant bleeding . This makes TPI a potential novel antithrombotic medication without the increase in risk of bleeding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tpi-ome hydrochloride involves several steps, starting with the preparation of the core structure. One common method includes the reaction of a carbonyl compound with hydroxylamine hydrochloride in dimethylformamide (DMF) in the presence of glycine at room temperature . This method is characterized by mild conditions, simple workup, and high yield.
Industrial Production Methods
Industrial production of H-Tpi-ome hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
H-Tpi-ome hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrohalic acids (HCl, HBr, HI) for hydrohalogenation, and various oxidizing and reducing agents . The conditions for these reactions vary depending on the desired outcome, with some requiring acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrohalogenation of alkenes with HCl results in the formation of alkyl halides .
Scientific Research Applications
H-Tpi-ome hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a role in studying enzyme functions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
H-Tpi-ome hydrochloride can be compared with other similar compounds, such as quinazolin-4(3H)-ones and quinazolines, which also possess a variety of biological activities These compounds share some structural similarities but differ in their specific chemical properties and applications
List of Similar Compounds
- Quinazolin-4(3H)-ones
- Quinazolines
- Anisole and related compounds
Properties
IUPAC Name |
methyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;/h2-5,11,14-15H,6-7H2,1H3;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBNWMURCUTIC-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505860 | |
Record name | Methyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79815-18-2 | |
Record name | Methyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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